N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-2-[(3-oxo-3-phenylpropyl)amino]-3-phenylpropanoic acid; hydrochloride , reflecting its bifunctional alkyl chain, substituted benzene rings, and ionic chloride component. The nomenclature follows priority rules that position the carboxylic acid group as the principal functional group (-oic acid suffix), with the 3-oxo-3-phenylpropyl substituent designated as an amino-linked side chain. The hydrochloride suffix indicates the presence of a protonated amine group paired with a chloride ion.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀ClNO₃ |
| Molecular Weight | 333.8 g/mol |
| CAS Registry Number | 85975-14-0 |
| Parent Compound | N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine |
The molecular formula (C₁₈H₂₀ClNO₃) confirms the integration of two phenyl groups, a three-carbon ketone-bearing chain, and a chloride ion. The SMILES string C1=CC=C(C=C1)C[C@@H](C(=O)O)NCCC(=O)C2=CC=CC=C2.Cl encodes the stereochemistry at the alpha-carbon of the phenylalanine moiety (S configuration), the amide-linked propylketone group, and the ionic interaction with chloride.
Chiral Centers and Racemic Composition Analysis
The compound contains one chiral center at the second carbon of the phenylalanine backbone, as evidenced by the [@@H] stereodescriptor in its SMILES notation. The "DL" prefix signifies a racemic mixture of enantiomers, with equal proportions of D- and L-configurations at this center. This racemic state arises from synthetic pathways that lack stereochemical control, such as the Strecker synthesis or non-enzymatic condensation reactions.
Table 2: Stereochemical and Functional Group Analysis
| Feature | Detail |
|---|---|
| Chiral Centers | 1 (C2 of phenylalanine) |
| Racemic Ratio | 1:1 D: L |
| Functional Groups | Carboxylic acid, ketone, amine, chloride |
The racemic composition complicates crystallization and spectroscopic characterization, as enantiomeric pairs exhibit identical physical properties but divergent optical activities. Resolution techniques, such as enzymatic deamination using Aspergillus fumigatus L-amino acid oxidase, could theoretically separate the enantiomers by selectively modifying one configuration. However, the hydrochloride salt’s ionic lattice stabilizes the racemic mixture, reducing spontaneous resolution under standard conditions.
Hydrochloride Salt Formation Mechanism
The hydrochloride salt forms via proton transfer from hydrochloric acid (HCl) to the primary amine group of N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine. The reaction proceeds as follows:
$$
\text{C}{18}\text{H}{19}\text{NO}{3} + \text{HCl} \rightarrow \text{C}{18}\text{H}{20}\text{ClNO}{3}
$$
Key Steps in Salt Formation:
- Protonation : The lone electron pair on the amine nitrogen attacks a proton from HCl, forming an ammonium ion ($$\text{NH}_3^+$$).
- Ion Pairing : The chloride ion ($$\text{Cl}^-$$) electrostatically associates with the ammonium cation, stabilizing the crystal lattice.
- Crystallization : The ionic compound precipitates from solution, typically as a white crystalline solid.
The hydrochloride salt enhances solubility in polar solvents compared to the free base, a critical factor in pharmaceutical formulation. X-ray diffraction studies of analogous compounds reveal that the chloride ion occupies interstitial sites within the orthorhombic lattice, coordinated by multiple ammonium groups.
Properties
CAS No. |
85975-14-0 |
|---|---|
Molecular Formula |
C18H20ClNO3 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
(2S)-2-[(3-oxo-3-phenylpropyl)amino]-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C18H19NO3.ClH/c20-17(15-9-5-2-6-10-15)11-12-19-16(18(21)22)13-14-7-3-1-4-8-14;/h1-10,16,19H,11-13H2,(H,21,22);1H/t16-;/m0./s1 |
InChI Key |
NDYNEWPNTSXNNO-NTISSMGPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NCCC(=O)C2=CC=CC=C2.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCCC(=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride typically involves the reaction of DL-phenylalanine with 3-oxo-3-phenylpropyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions: N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylpropyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of phenylpropionic acid derivatives.
Reduction: Formation of hydroxyphenylpropyl derivatives.
Substitution: Formation of substituted phenylpropyl derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride typically involves the reaction of phenylalanine derivatives with appropriate acylating agents. The resulting compound is characterized by its ability to form hydrochloride salts, which enhance its solubility and stability in biological systems.
Antimalarial Activity
Recent studies have highlighted the antiplasmodial activity of compounds related to N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine. For instance, derivatives synthesized from phenylalanine exhibited significant in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The structure-activity relationship (SAR) indicated that modifications to the side chain could enhance antiplasmodial efficacy, with some compounds showing IC50 values in the nanomolar range .
Anti-inflammatory Potential
The compound's structural similarities to known anti-inflammatory agents suggest potential applications in pain management and inflammation reduction. Research indicates that related compounds can inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory pathways . This property could be beneficial in developing new nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced side effects.
Drug Development
This compound is being explored as a lead compound for drug development due to its promising biological activities. Its derivatives are being evaluated for their potential as therapeutic agents against malaria and inflammatory diseases. The ability to modify the side chains allows for optimization of pharmacokinetic properties and therapeutic efficacy.
Selective Modulation of Enzyme Activity
Recent studies have demonstrated that 2-oxo acid derivatives, including those related to N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine, can selectively enhance or inhibit the activity of 2-oxoglutarate-dependent oxygenases. These enzymes are critical targets in various metabolic pathways and are implicated in numerous diseases, including cancer and metabolic disorders . This modulation capability opens avenues for developing targeted therapies.
Antimalarial Efficacy Study
A comprehensive study evaluated a series of phenylalanine-derived compounds for their antiplasmodial activity. Compounds were tested against both sensitive and resistant strains of P. falciparum, revealing that certain modifications led to enhanced activity compared to traditional antimalarials like chloroquine .
| Compound | IC50 (nM) | Activity Type |
|---|---|---|
| 7a | 9.79 | Resistant strain |
| 15c | 11.52 | Sensitive strain |
Inhibition of Inflammatory Pathways
Another study investigated the anti-inflammatory properties of related compounds through in vitro assays measuring cyclooxygenase inhibition. Results indicated that certain derivatives significantly reduced prostaglandin synthesis, suggesting their potential use as novel NSAIDs .
Mechanism of Action
The mechanism of action of N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. The phenylpropyl group may enhance the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
DL-Phenylalanine Hydrochloride
- Structure : The parent compound lacks the 3-oxo-3-phenylpropyl substitution, retaining only the phenylalanine backbone with a hydrochloride salt.
- Function : DL-Phenylalanine supports neurotransmitter synthesis (via tyrosine conversion) and endorphin regulation. It is used in nutritional supplements for mental acuity and musculoskeletal relaxation .
DL-Phenylalanine-d5 Hydrochloride
- Structure : Deuterium-labeled DL-phenylalanine with five deuterium atoms, enhancing metabolic stability for tracer studies .
- Function: Used in pharmacokinetic and mechanistic studies to track amino acid metabolism without altering biological activity.
- Key Difference : Isotopic labeling distinguishes it from N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride, which is modified for structural rather than isotopic purposes .
N-(3-Oxo-3-phenylpropyl)-DL-valine Hydrochloride
- Structure: Replaces phenylalanine with valine in the same N-substituted framework. Molecular formula: C₁₄H₁₉NO₃·HCl .
- Function : Structural analogs like this may exhibit altered receptor binding due to valine’s branched-chain structure versus phenylalanine’s aromatic side chain.
- Key Difference : Valine’s hydrophobicity and steric effects could reduce interactions with polar targets compared to the phenylalanine derivative .
DL-3,3-Diphenylalanine Hydrochloride
- Structure : Features two phenyl groups on the β-carbon of phenylalanine (CAS 119273-60-8) .
- Key Difference : Unlike the target compound’s ketone-containing side chain, this derivative focuses on aromatic bulk, which may limit solubility but increase receptor specificity .
Comparative Data Table
Functional and Pharmacological Insights
- Lipophilicity : The 3-oxo-3-phenylpropyl group in the target compound likely increases membrane permeability compared to unmodified DL-phenylalanine, analogous to how deuterated forms enhance metabolic stability .
- Receptor Interactions: Phenylalanine derivatives often target neurotransmitter systems (e.g., NMDA receptors, Ca²⁺ channels). The ketone group in the target compound may introduce novel binding interactions, though empirical data are lacking .
Biological Activity
N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, summarizing key research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves the modification of phenylalanine to introduce a 3-oxo-3-phenylpropyl side chain. This structural modification is crucial as it enhances the compound's interaction with biological targets. The compound can be synthesized through various methods, including the reaction of phenylalanine derivatives with appropriate aldehydes or ketones.
Research indicates that compounds with similar structures exhibit diverse biological activities, including antiplasmodial and antiviral effects. For instance, derivatives of phenylalanine have been shown to possess significant antiplasmodial activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum . The mechanism often involves the disruption of cellular processes through inhibition of key enzymes or receptors.
Antiviral Properties
Studies have demonstrated that phenylalanine derivatives can inhibit viral replication. For example, compounds designed as inhibitors of HIV-1 protease have shown promising results in disrupting viral life cycles by interfering with critical protein interactions . This suggests that this compound may also exhibit similar antiviral properties.
Antiplasmodial Activity
A study evaluating various phenylalanine derivatives reported that certain modifications lead to enhanced antiplasmodial activity. Compounds derived from phenylalanine exhibited IC50 values in the nanomolar range, indicating potent activity against both chloroquine-sensitive and resistant strains . The structure-activity relationship (SAR) highlighted that increasing the chain length and introducing specific substituents significantly improved efficacy.
| Compound | IC50 (nM) | Strain |
|---|---|---|
| 15a | 9.79 | CQ-S |
| 15c | 11.52 | CQ-R |
Antiviral Activity Against Dengue Virus
In another study focusing on antiviral activity, peptide-based inhibitors derived from phenylalanine were synthesized to target the NS2B-NS3 protease of dengue virus. These compounds demonstrated effective inhibition, suggesting that modifications similar to those seen in this compound could yield potent antiviral agents .
Q & A
Q. What are the recommended synthetic strategies for N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer:
- Step 1: Precursor Selection
Begin with DL-phenylalanine hydrochloride as the base amino acid. Introduce the 3-oxo-3-phenylpropyl group via nucleophilic acyl substitution using 3-phenylpropionyl chloride under anhydrous conditions (e.g., dichloromethane or tetrahydrofuran). Catalyze the reaction with a mild base like triethylamine . - Step 2: Purification
Use column chromatography (silica gel, chloroform/methanol gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC (Rf ~0.3–0.4 in 9:1 chloroform:methanol) . - Optimization Tips
- Maintain reaction temperature at 0–4°C to minimize side reactions.
- Use a 1.2:1 molar ratio of 3-phenylpropionyl chloride to DL-phenylalanine hydrochloride to ensure complete acylation .
Q. How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
-
Analytical Techniques
Technique Parameters Purpose NMR ¹H (400 MHz, D2O): δ 7.2–7.4 (m, aromatic H), δ 3.2–3.5 (m, CH₂), δ 2.8–3.0 (m, COCH₂) Confirm backbone and substituent integration HPLC C18 column, 0.1% TFA in water/acetonitrile (70:30), λ = 254 nm Assess purity (>98%) Mass Spec ESI-MS: [M+H]⁺ expected m/z ~360 (theoretical) Verify molecular weight
Q. What are the stability considerations for this compound under laboratory storage conditions?
Methodological Answer:
- Storage Conditions
Store at -15°C in airtight, light-protected containers to prevent hydrolysis of the ester bond or degradation of the phenylpropionyl group. Avoid freeze-thaw cycles . - Stability Testing
Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., free DL-phenylalanine or 3-phenylpropionic acid) .
Advanced Research Questions
Q. How can isotope-labeled analogs (e.g., deuterated forms) be used to study the pharmacokinetics of this compound?
Methodological Answer:
Q. What mechanistic insights exist regarding its interaction with ion channels or receptors?
Methodological Answer:
- Calcium Channel Antagonism
- Assay Design : Use patch-clamp electrophysiology on HEK293 cells expressing α2δ Ca²⁺ channels. Measure Ki values via dose-response curves (IC50 ~980 nM for related L-phenylalanine derivatives) .
- Data Interpretation : Compare inhibition kinetics (e.g., competitive vs. non-competitive) with known antagonists like gabapentin .
- Receptor Binding Studies
Perform radioligand displacement assays using ³H-labeled compounds to evaluate affinity for glutamate receptors (e.g., iGluR) or transporters .
Q. How can contradictory data on metabolic pathways be resolved?
Methodological Answer:
- Hypothesis Testing
- In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Key metabolites may include hydroxylated or dealkylated derivatives.
- Species-Specific Differences : Compare metabolic profiles across species (e.g., CYP450 isoform activity in human vs. murine models) .
- Contradiction Analysis
If conflicting reports exist on primary metabolic routes (e.g., Phase I oxidation vs. Phase II conjugation), replicate studies under standardized conditions (pH 7.4, 37°C) and validate with isotopic tracing .
Q. What strategies are recommended for evaluating its role in cellular signaling pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
